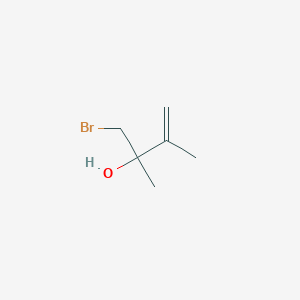![molecular formula C19H23N3O3 B12551578 Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate CAS No. 143057-12-9](/img/structure/B12551578.png)
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate is an azo compound, which is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are known for their vivid colors and are widely used as dyes in various industries.
Vorbereitungsmethoden
The synthesis of Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate typically involves a coupling reaction. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction with an appropriate coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pH, and reactant concentrations to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate has several scientific research applications:
Nonlinear Optical Materials: Due to its nonlinear optical properties, this compound is studied for potential use in optical computing, phase conjugation, and all-optical switching.
Biological Studies: Azo compounds are often used in biological studies to understand enzyme interactions and metabolic pathways.
Industrial Dyes: The vivid colors of azo compounds make them suitable for use as dyes in textiles, food, and cosmetics.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate involves its interaction with light and other electromagnetic fields. The compound’s nonlinear optical properties are due to the delocalization of electrons across the azo bond and the aromatic rings. This delocalization allows the compound to interact with light in unique ways, making it useful in various optical applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate can be compared with other azo compounds such as:
Ethyl 4-aminobenzoate: A simpler azo compound used in similar applications but with different optical properties.
Ethyl 4-(dimethylamino)benzoate: Another azo compound with distinct chemical and physical properties. The uniqueness of this compound lies in its specific structure, which imparts unique optical and chemical properties, making it suitable for advanced scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
143057-12-9 |
|---|---|
Molekularformel |
C19H23N3O3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
ethyl 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H23N3O3/c1-3-22(13-14-23)18-11-9-17(10-12-18)21-20-16-7-5-15(6-8-16)19(24)25-4-2/h5-12,23H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
KJYMVRALWMFNPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)




![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)


![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)

